

# ETP-46321: A Comprehensive Kinase Selectivity Profile

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## Compound of Interest

Compound Name: ETP-46321

Cat. No.: B15541992

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## Introduction

**ETP-46321** is a potent and orally bioavailable small molecule inhibitor targeting the phosphoinositide 3-kinase (PI3K) pathway, a critical signaling cascade frequently dysregulated in cancer. This document provides an in-depth technical overview of the kinase selectivity profile of **ETP-46321**, compiling available quantitative data, outlining typical experimental methodologies for its determination, and visualizing the relevant signaling pathways and experimental workflows.

## Core Target and Isoform Selectivity

**ETP-46321** is characterized as a potent inhibitor of Class I PI3K isoforms, with pronounced selectivity for PI3K $\alpha$  and PI3K $\delta$ .<sup>[1]</sup> This dual activity is of significant interest in oncology, as both isoforms are implicated in tumor growth, survival, and proliferation.

## Quantitative Inhibition Data

The inhibitory activity of **ETP-46321** against the Class I PI3K isoforms and the related mTOR kinase is summarized in the table below. The data clearly illustrates its potent and selective nature.

| Kinase        | IC50 (nM) | Ki app (nM) | Selectivity Notes   |
|---------------|-----------|-------------|---|
| PI3K $\alpha$ | 2.3       | 2.34        | Potent inhibition of the p110 $\alpha$ catalytic subunit.[2][3]   |
| PI3K $\beta$  | 170       | 170         | Over 70-fold more selective for PI3K $\alpha$ over PI3K $\beta$ . [2][3]  |
| PI3K $\delta$ | 14.3      | 14.2        | Potent inhibition of the p110 $\delta$ catalytic subunit, approximately 6-fold less potent than against PI3K $\alpha$ . [2][3][4] |
| PI3K $\gamma$ | 170       | 179         | Over 70-fold more selective for PI3K $\alpha$ over PI3K $\gamma$ . [2][3]   |
| mTOR          | >1000     | -           | High selectivity against the related PI3K-related kinase (PIKK) family member, mTOR, with an IC50 greater than 1 $\mu$ M. [2][3]  |
| DNA-PK        | >5000     | -           | No significant inhibition observed. [4]   |

## Broader Kinase Selectivity Profile

To assess its specificity, **ETP-46321** was profiled against a broad panel of protein kinases. Reports indicate it was screened against a panel of 287 or 288 kinases and demonstrated a high degree of selectivity, with no significant off-target inhibition noted. [2][3][4] This clean selectivity profile is a crucial attribute for a therapeutic candidate, as it minimizes the potential for off-target toxicities. While the detailed results of this comprehensive kinome scan are not

publicly available, the consistent reports from multiple sources underscore the high selectivity of **ETP-46321** for its primary PI3K targets.

## Experimental Protocols

The determination of the kinase selectivity profile of a compound like **ETP-46321** involves robust and standardized biochemical assays. While the exact, proprietary protocols for **ETP-46321** are not published, a representative methodology based on commonly used platforms such as Homogeneous Time-Resolved Fluorescence (HTRF) is described below.

### Representative Protocol: In Vitro PI3K HTRF Kinase Assay

**Objective:** To determine the in vitro inhibitory potency (IC<sub>50</sub>) of **ETP-46321** against Class I PI3K isoforms.

**Principle:** This assay is a competitive immunoassay that measures the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP<sub>3</sub>), the product of the PI3K enzymatic reaction. The assay uses a biotinylated PIP<sub>3</sub> tracer that competes with the PIP<sub>3</sub> produced by the kinase reaction for binding to a GST-tagged GRP1 PH domain, which is in turn detected by a Europium cryptate-labeled anti-GST antibody. The signal is inversely proportional to the amount of PIP<sub>3</sub> produced, and thus to the kinase activity.

**Materials:**

- Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, p110γ)
- Lipid substrate: Phosphatidylinositol (4,5)-bisphosphate (PIP<sub>2</sub>)
- ATP (Adenosine triphosphate)
- **ETP-46321** (serially diluted)
- HTRF Assay Buffer
- Biotin-PIP<sub>3</sub> tracer
- GST-GRP1-PH domain

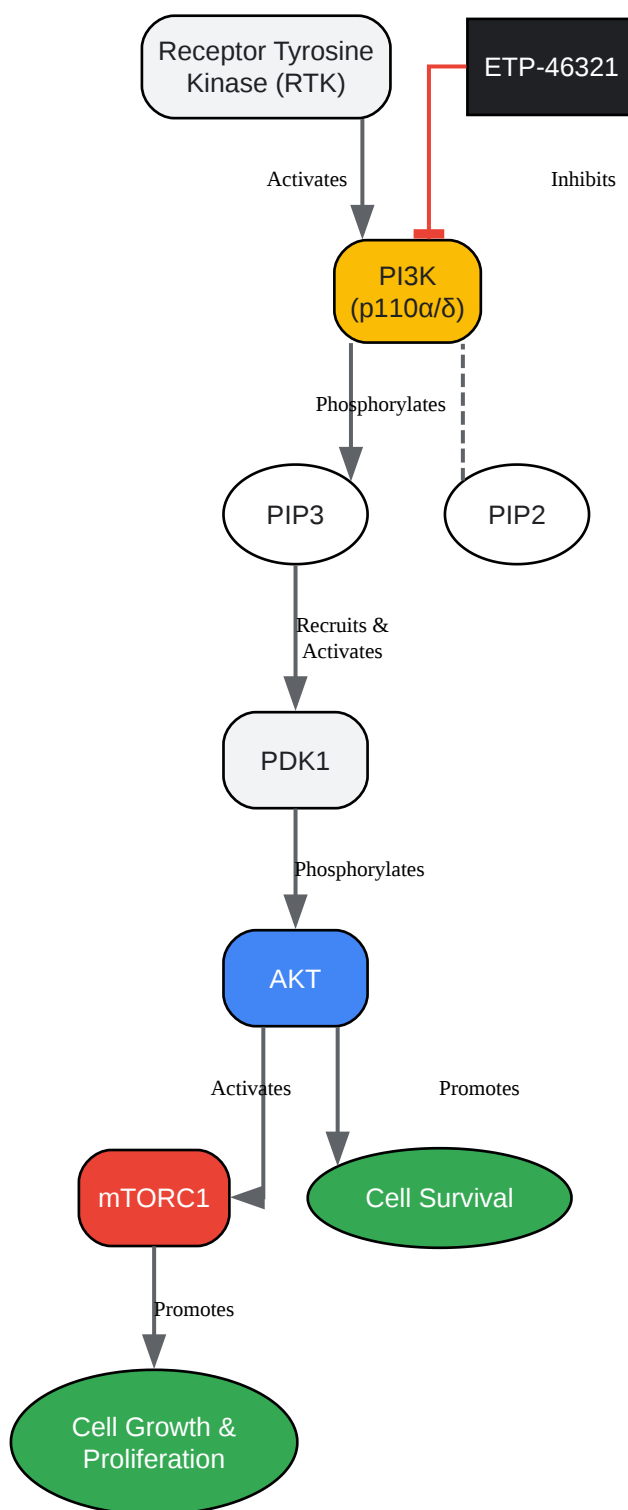
- Europium cryptate-labeled anti-GST antibody
- Streptavidin-XL665
- 384-well low-volume microplates
- HTRF-compatible plate reader

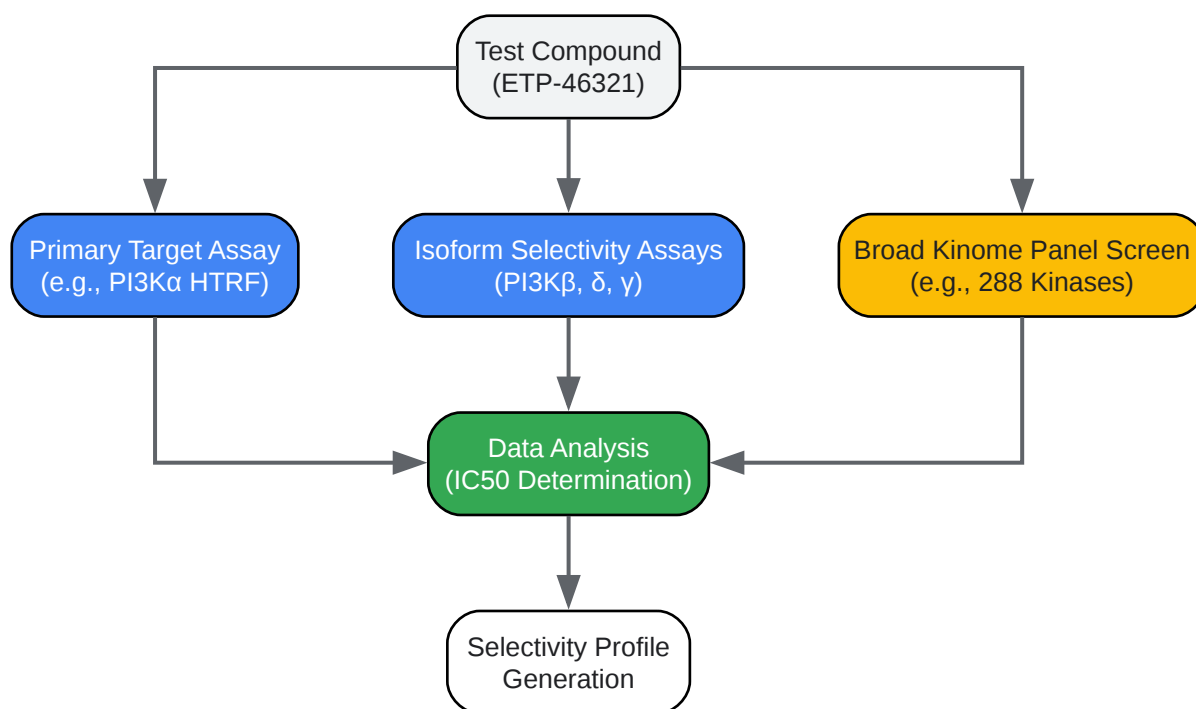
Procedure:

- Compound Preparation: Prepare a serial dilution of **ETP-46321** in DMSO, followed by a further dilution in the assay buffer to the desired final concentrations.
- Kinase Reaction:
  - Add the PI3K enzyme and the lipid substrate (PIP2) to the wells of the microplate.
  - Add the serially diluted **ETP-46321** or vehicle control (DMSO) to the respective wells.
  - Initiate the kinase reaction by adding ATP.
  - Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
- Detection:
  - Stop the kinase reaction by adding a stop solution containing EDTA.
  - Add the detection mix containing Biotin-PIP3, GST-GRP1-PH, Europium anti-GST, and Streptavidin-XL665.
  - Incubate the plate in the dark at room temperature to allow the detection components to reach equilibrium.
- Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm. The HTRF ratio (665/620) is calculated.
- Data Analysis: The HTRF ratio is plotted against the logarithm of the inhibitor concentration. The IC<sub>50</sub> value is determined by fitting the data to a four-parameter logistic model.

## Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the context of **ETP-46321**'s activity and the methods for its characterization, the following diagrams are provided.





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